Sodium 2-methoxypyrimidine-5-sulfinate Sodium 2-methoxypyrimidine-5-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20368753
InChI: InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C5H5N2NaO3S
Molecular Weight: 196.16 g/mol

Sodium 2-methoxypyrimidine-5-sulfinate

CAS No.:

Cat. No.: VC20368753

Molecular Formula: C5H5N2NaO3S

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-methoxypyrimidine-5-sulfinate -

Specification

Molecular Formula C5H5N2NaO3S
Molecular Weight 196.16 g/mol
IUPAC Name sodium;2-methoxypyrimidine-5-sulfinate
Standard InChI InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
Standard InChI Key XBCTWPPJZLWFNQ-UHFFFAOYSA-M
Canonical SMILES COC1=NC=C(C=N1)S(=O)[O-].[Na+]

Introduction

Synthesis and Structural Characterization

Synthetic Routes

Sodium 2-methoxypyrimidine-5-sulfinate is typically synthesized via sulfination of 2-methoxypyrimidine. A common method involves reacting 2-methoxypyrimidine with sodium sulfinate (NaSO₂R) in tetrahydrofuran (THF) at elevated temperatures (80–110°C) . Alternative approaches utilize copper-catalyzed coupling of pyrimidine halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a commercially available sulfonylation reagent . For example, 5-bromo-2-methoxypyridine reacts with SMOPS in the presence of CuI and ligands like 1,10-phenanthroline, yielding β-ester sulfones that are subsequently hydrolyzed to sulfinates .

Key Reaction Conditions:

  • Solvent: THF, DMSO, or DMF

  • Catalyst: CuI (10 mol%)

  • Ligands: 1,10-phenanthroline or urea derivatives

  • Temperature: 50–110°C

  • Yield: 60–90% .

Structural Insights

The compound’s structure is confirmed via spectroscopic and crystallographic data. The sulfinate group (-SO₂⁻) resides at the 5-position of the pyrimidine ring, while the methoxy (-OCH₃) occupies the 2-position. X-ray diffraction analysis of analogous sulfinate complexes, such as sodium 5-(trifluoromethyl)pyridine-2-sulfinate, reveals a square-planar geometry around the sulfur atom, with bond lengths of 1.45–1.49 Å for S–O and 1.76–1.82 Å for S–C . Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts for the pyrimidine protons (δ 7.8–8.4 ppm for aromatic H) and methoxy group (δ 3.9–4.1 ppm) .

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in SₙAr (nucleophilic aromatic substitution) and transition metal-catalyzed cross-couplings. For instance, in palladium-catalyzed desulfitative reactions, the sulfinate displaces halides from aryl or heteroaryl substrates, forming biaryl or heterobiaryl sulfones . The mechanism involves:

  • Oxidative Addition: Pd⁰ inserts into the aryl halide bond.

  • Transmetalation: Sulfinate coordinates to Pd, forming a Pd–S complex.

  • SO₂ Extrusion: The Pd–S bond cleaves, releasing SO₂ and forming a Pd–aryl intermediate.

  • Reductive Elimination: The Pd center couples the aryl groups, regenerating the catalyst .

Radical Pathways

Under oxidative conditions, sodium 2-methoxypyrimidine-5-sulfinate generates sulfonyl radicals, which participate in cascade cyclizations and C–H functionalization. Copper(II) or peroxides initiate radical formation, enabling the synthesis of sulfonylated heterocycles like thiophenes and pyrazoles .

Applications in Organic Synthesis

Synthesis of Sulfones and Sulfonamides

The compound serves as a precursor to sulfones via oxidation or alkylation. For example, reaction with tert-butyl bromoacetate yields tert-butyl sulfones, which are hydrolyzed to sulfonic acids under basic conditions . Sulfonamides are accessible through condensation with amines, as demonstrated in the synthesis of protease inhibitors targeting Staphylococcus aureus sortase A .

Representative Reaction:

Ar–X+NaSO2(pyrimidine)Pd catalystAr–SO2(pyrimidine)+NaX\text{Ar–X} + \text{NaSO}_2\text{(pyrimidine)} \xrightarrow{\text{Pd catalyst}} \text{Ar–SO}_2\text{(pyrimidine)} + \text{NaX}

Conditions: Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃, DMF, 100°C .

Heterocyclic Functionalization

Sodium 2-methoxypyrimidine-5-sulfinate enables site-selective sulfonylation of pyridinium salts and quinolines. For instance, C4-sulfonylation of N-alkoxy pyridinium salts proceeds via a radical-polar crossover mechanism, yielding sulfones with >90% regioselectivity .

Pharmaceutical Relevance

Covalent Enzyme Inhibitors

2-Sulfonylpyrimidines derived from this sulfinate exhibit potent activity against bacterial sortases and viral proteases. In S. aureus sortase A, the sulfonyl group covalently modifies the active-site cysteine (Cys184), disrupting substrate recognition . Kinetics studies reveal low micromolar inhibition constants (Kᵢ = 1–5 μM) and time-dependent inactivation, characteristic of covalent inhibitors .

Prodrug Development

The sulfinate’s base-labile ester derivatives act as prodrugs, releasing active sulfonic acids in vivo. For example, tert-butyl esters of 2-methoxypyrimidine sulfinates hydrolyze in physiological conditions, enhancing bioavailability .

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)4Avoid ingestion
Acute Toxicity (Inhalation)4Use respiratory protection

Recent Advances and Future Directions

Copper-Catalyzed Couplings

Recent work demonstrates copper-mediated coupling of sodium sulfinates with aryl bromides using modified SMOPS reagents. This method avoids stoichiometric metal reagents, enabling gram-scale synthesis of sulfones with 85–95% yield .

Computational Insights

Quantum mechanical (QM) studies rationalize the selectivity of 2-sulfonylpyrimidines for protonated cysteine residues. The reaction proceeds via a concerted SₙAr mechanism, with transition-state stabilization by histidine residues in enzymatic environments .

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